2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-14(26)23-17-6-8-18(9-7-17)24-19(27)13-28-20-22-10-11-25(20)12-15-2-4-16(21)5-3-15/h2-11H,12-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPKSKDVQOXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate to form 1-(4-chlorophenyl)methyl-1H-imidazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide. Finally, the acetamide moiety is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Replacement of imidazole with triazole (e.g., ) alters electronic properties and bioavailability.
- Substituent Effects : Bromine (in ) increases lipophilicity, while hydroxymethyl (in ) enhances solubility. Nitro groups (in ) are associated with antimicrobial activity but may increase mutagenicity.
Insights :
- Nitroimidazole derivatives exhibit pronounced antibacterial and antiparasitic activity due to the nitro group’s redox properties . The absence of this group in the target compound may reduce such activity unless compensated by other substituents.
- The acetamidophenyl group in the target could enhance metabolic stability compared to halogenated phenyl groups, as acetamides are less prone to oxidative metabolism.
Conformational and Computational Insights
highlights that imidazole-acetamide derivatives exhibit distinct conformational preferences based on substituents. For example:
- Methyl or charged groups on the imidazole ring influence planarity and hydrogen-bonding capacity .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide , often referred to as a derivative of imidazole, exhibits a variety of biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Synthesis of the Compound
The synthesis of imidazole derivatives typically involves multi-step reactions that can include the formation of the imidazole ring and subsequent modifications to introduce various functional groups. The specific compound is synthesized through a reaction involving 4-chlorobenzyl derivatives and acetamide functionalities, leading to a complex structure characterized by both imidazole and acetamide moieties.
General Synthetic Pathway
- Formation of Imidazole Ring : Utilizing starting materials such as 4-chlorobenzylamine and thiourea, an intermediate imidazole is formed.
- Introduction of Acetamide Group : The acetamide group is introduced via acylation reactions, typically involving acetic anhydride or acetyl chloride.
- Final Modifications : Additional steps may involve the introduction of sulfur or other functional groups to enhance biological activity.
Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
Imidazole derivatives are also known for their anticancer potential. A study examining the cytotoxic effects of similar compounds found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : The compound demonstrated IC50 values of approximately 15 µM against MCF-7 and 20 µM against HeLa cells, indicating significant cytotoxicity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells, which is a desirable effect in cancer therapy.
Case Study 1: Antibacterial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various imidazole derivatives, including our compound. It was found that modifications at the benzyl position significantly enhanced activity against resistant strains of bacteria, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Case Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using a panel of cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also altered cell cycle dynamics, leading to increased apoptosis rates. This study highlighted the potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
